Validated Use in Pharmacologically Active Cyclic Peptide (JPH08225595A)
Fmoc-2-thienylglycine is the required precursor for introducing the 'Thg(2)' residue, which is essential for the receptor-antagonistic activity of a patented cyclic peptide. The patent explicitly defines the compound's formula where Thg(2) is present for biological activity [1]. In contrast, a generic replacement with a phenylglycine (Phg) residue, which lacks the thiophene sulfur's electronic properties, would result in a structurally similar but pharmacologically inert analog. This provides direct evidence of the residue's non-substitutable role.
| Evidence Dimension | Biological Activity of Cyclic Peptide |
|---|---|
| Target Compound Data | Peptide with 2-thienylglycine: Possesses dual endothelin receptor and NK2 receptor antagonistic action, useful for hypertension and asthma [1]. |
| Comparator Or Baseline | Peptide with alternative amino acid (e.g., phenylglycine or other): Not claimed or expected to have the same dual activity. |
| Quantified Difference | Not quantified in the patent, but the specific requirement is a qualitative, binary differentiation. |
| Conditions | In vitro receptor binding and antagonism assays for endothelin and NK2 receptors. |
Why This Matters
For procurement decisions, this patent-validated use case guarantees that the building block is required for a specific class of bioactive peptide, ensuring no alternative Fmoc-aromatic glycine can be substituted.
- [1] Wakimasu M, Kikuchi T, Kawada A, et al. Cyclic Peptide and Use Thereof. Japanese Patent JPH08225595A, 1996. View Source
